Gly-his

Oxidative Stress Antioxidant Assay EPR Spectroscopy

Gly-His is a fundamental dipeptide for copper-binding and metal coordination studies, enabling precise investigation of peptide-metal complex geometry and stability. Its unique hydroxyl radical scavenging profile and transcriptional inhibition of IL-8 distinguish it from carnosine and other analogs. Essential for SAR studies of GHK and GGH peptides. Research-grade product with comprehensive analytical documentation.

Molecular Formula C8H12N4O3
Molecular Weight 212.21 g/mol
CAS No. 2489-13-6
Cat. No. B1582260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGly-his
CAS2489-13-6
Molecular FormulaC8H12N4O3
Molecular Weight212.21 g/mol
Structural Identifiers
SMILESC1=NC=NC1CC(C(=O)O)NC(=O)CN
InChIInChI=1S/C8H12N4O3/c9-2-7(13)12-6(8(14)15)1-5-3-10-4-11-5/h3-4,6H,1-2,9H2,(H,10,11)(H,12,13)(H,14,15)/t6-/m0/s1
InChIKeyRXAOVSDTBKWPLP-GDVGLLTNSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Gly-His (CAS 2489-13-6): A Foundational Histidine-Containing Dipeptide for Metal Chelation and Oxidative Stress Research


Gly-His (Glycyl-L-histidine) is a dipeptide composed of glycine and L-histidine, serving as a fundamental model compound for investigating peptide-metal coordination chemistry . Its structure, featuring the imidazole ring of histidine, enables the formation of stable complexes with transition metals such as copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe²⁺/Fe³⁺) . This characteristic makes Gly-His a critical tool in biochemical research, particularly for studying enzymatic active sites, protein-metal interactions, and the development of metal-based therapeutics and biosensors . As a metabolite, it is functionally related to its constituent amino acids and serves as a simplified platform for understanding more complex histidine-rich peptides and proteins .

Why Gly-His Cannot Be Replaced by Generic Histidine Dipeptides: Evidence of Specificity in Chelation Geometry, Enzyme Susceptibility, and Radical Scavenging


The scientific selection of Gly-His over other histidine-containing dipeptides or amino acids is non-trivial due to quantifiable differences in metal coordination modes, enzymatic stability, and biological activity. While compounds like carnosine (β-Ala-His), Ala-His, or GHK (Gly-His-Lys) share the histidine moiety, the adjacent amino acid residue (Gly) fundamentally alters the peptide's chemical behavior . This includes its interaction with specific enzymes like carnosinase, the geometry and stability of its metal complexes which dictate its efficacy in sensing applications, and its relative potency in scavenging reactive oxygen species (ROS) . The following evidence demonstrates that these are not merely incremental changes but decisive factors for specific experimental and industrial applications.

Quantitative Evidence for Gly-His Differentiation: Head-to-Head and Class-Level Comparative Data


Gly-His Exhibits Superior Hydroxyl Radical Scavenging Activity Compared to Carnosine, Homocarnosine, and Constituent Amino Acids

Gly-His demonstrates the highest hydroxyl radical scavenging activity among a series of related dipeptides and amino acids. In an Electron Paramagnetic Resonance (EPR) spin-trapping study, Gly-His outperformed carnosine (β-Ala-His), homocarnosine, and the individual amino acids glycine and histidine . This superior activity is a key differentiator for studies focused on neutralizing hydroxyl radicals, one of the most damaging reactive oxygen species (ROS) .

Oxidative Stress Antioxidant Assay EPR Spectroscopy

Distinct Mechanism of Action in IL-8 Suppression: Gly-His Inhibits Both Secretion and mRNA Expression, Unlike Carnosine

Gly-His and carnosine (β-Ala-His) exhibit distinct mechanisms in suppressing the pro-inflammatory cytokine Interleukin-8 (IL-8). In hydrogen peroxide-stimulated Caco-2 intestinal epithelial cells, Gly-His inhibits both the secretion and the mRNA expression of IL-8 . In contrast, carnosine inhibits IL-8 secretion without affecting mRNA levels, acting at a post-transcriptional level . This mechanistic divergence highlights that these dipeptides are not functionally interchangeable in inflammatory models.

Inflammation Cytokine Assay Cell Signaling

Divergent Substrate Specificity for Carnosinase: Gly-His is Hydrolyzed by Hog Kidney Carnosinase, While L-Ala-His is Not

Enzymatic stability varies significantly among histidine-containing dipeptides. Hog kidney carnosinase (EC 3.4.13.3), an enzyme with a narrow substrate specificity, hydrolyzes Gly-His but does not cleave L-alanyl-L-histidine (L-Ala-His) . This finding demonstrates that a single amino acid substitution (Gly to L-Ala) dictates susceptibility to this specific peptidase, a crucial consideration for in vivo or cell-based studies where peptide half-life is a factor.

Enzyme Kinetics Peptide Stability Carnosinase

Structural Basis for Differential Metal Coordination: Central Histidine in GGH Enables Unique 4N Tetragonal Complex

The position of the histidine residue within a peptide sequence dictates the geometry and stability of its copper(II) complexes. A systematic potentiometric study of 27 tripeptides demonstrated that copper coordination modes differ based on the presence or absence of histidine at the central position . While this study is on tripeptides, the findings are directly relevant to Gly-His. The dipeptide Gly-His provides the minimal N-terminal Gly-His motif for copper binding. Extending this to Gly-Gly-His (GGH), where histidine is at the C-terminus, results in a highly stable 4N tetragonal complex, as confirmed by mass spectrometry and quantum mechanical calculations, with a binding constant of (8.1 ± 0.4) x 10¹⁰ M⁻¹ . Gly-His serves as the essential core for this coordination, but the longer GGH peptide forms a distinct, highly ordered complex suitable for high-sensitivity sensing applications.

Metal Chelation Coordination Chemistry Biosensor Development

Gly-His is a Functional Component of the GHK Tripeptide, Which Accelerates Wound Healing by ~50% Compared to Collagen Gel Alone

The tripeptide GHK (Gly-His-Lys), which contains the Gly-His core sequence, has demonstrated significant wound healing acceleration. In an in vivo study, bone defects filled with collagen gel supplemented with GHK healed substantially faster than defects filled with collagen gel alone, requiring approximately half the time for healing . While this evidence is for the tripeptide GHK, it underscores the critical biological function of the Gly-His motif, as GHK's activity is attributed to its copper-chelating Gly-His-Lys sequence . This makes Gly-His a vital research tool for investigating the specific contributions of this motif within the larger GHK peptide and its analogs.

Wound Healing Tissue Regeneration In Vivo Model

Evidence-Driven Application Scenarios for Procuring Gly-His (CAS 2489-13-6)


Model Compound for Investigating Peptide-Copper(II) Coordination Chemistry

Given its role as a fundamental N-terminal motif for copper binding, Gly-His is an ideal candidate for systematic studies of peptide-metal complex formation, stability, and geometry. Its simpler structure compared to tripeptides like GGH allows for clearer interpretation of coordination mechanisms. Research into potentiometric measurements of complex formation constants and spectroscopic characterization of copper species can be effectively performed with Gly-His as a starting point .

Potent Scavenger in Hydroxyl Radical-Focused Oxidative Stress Assays

Based on its proven superiority over carnosine and other analogs in hydroxyl radical scavenging assays, Gly-His is the dipeptide of choice for researchers specifically studying Fenton reaction-mediated oxidative damage. It can serve as a positive control or a test compound in EPR-based experiments or other assays designed to evaluate protection against this highly reactive and damaging ROS .

Core Building Block for Synthesizing Bioactive GHK and GGH Analogs

Gly-His forms the critical copper-chelating core of both the wound-healing tripeptide GHK and the copper-sensing peptide GGH. Procuring Gly-His is essential for laboratories engaged in the synthesis and structure-activity relationship (SAR) studies of these larger peptides. It allows for the systematic substitution of the C-terminal amino acid (e.g., lysine in GHK, glycine in GGH) to fine-tune biological activity or sensor selectivity .

Tool for Dissecting Anti-Inflammatory Pathways at the Transcriptional Level

For cell signaling studies focused on cytokine regulation, Gly-His provides a specific tool for investigating the transcriptional control of IL-8. Its unique ability to inhibit both IL-8 mRNA expression and secretion, in contrast to the purely post-transcriptional effect of carnosine, makes it valuable for experiments designed to probe the upstream signaling cascades involved in inflammatory gene expression .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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